2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol
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Overview
Description
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group, an octyl chain, and a bis(2-aminoethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol typically involves the reaction of 4-octylphenol with formaldehyde and bis(2-aminoethyl)amine. The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-octylphenol} + \text{formaldehyde} + \text{bis(2-aminoethyl)amine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Commonly used catalysts include acidic or basic catalysts, depending on the specific requirements of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{[Bis(2-aminoethyl)amino]methyl}-4-ethylphenol
- 2-{[Bis(2-aminoethyl)amino]methyl}-4-propylphenol
- 2-{[Bis(2-aminoethyl)amino]methyl}-4-butylphenol
Uniqueness
2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol is unique due to its longer octyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological membranes and other hydrophobic environments. This uniqueness makes it particularly valuable in applications where hydrophobic interactions play a crucial role.
Properties
CAS No. |
138846-61-4 |
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Molecular Formula |
C19H35N3O |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
2-[[bis(2-aminoethyl)amino]methyl]-4-octylphenol |
InChI |
InChI=1S/C19H35N3O/c1-2-3-4-5-6-7-8-17-9-10-19(23)18(15-17)16-22(13-11-20)14-12-21/h9-10,15,23H,2-8,11-14,16,20-21H2,1H3 |
InChI Key |
LMCAMLYOZZMHPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)CN(CCN)CCN |
Origin of Product |
United States |
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